molecular formula C28H32N4O2S B2610881 N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115338-41-4

N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2610881
CAS No.: 1115338-41-4
M. Wt: 488.65
InChI Key: IKVKSEPLGSFGLL-UHFFFAOYSA-N
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Description

The compound N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Its structure includes:

  • A pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system combining pyrrole and pyrimidine rings.
  • Substituents:
    • 5-Methyl and 7-phenyl groups on the pyrrolopyrimidine core.
    • 3-Propyl chain enhancing lipophilicity.
    • Sulfanyl acetamide side chain linked to a 4-butylphenyl group.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-4-6-10-20-13-15-22(16-14-20)29-24(33)19-35-28-30-25-23(21-11-8-7-9-12-21)18-31(3)26(25)27(34)32(28)17-5-2/h7-9,11-16,18H,4-6,10,17,19H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVKSEPLGSFGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butylphenyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrrolo[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

A closely related analog, 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (ECHEMI, 2022), replaces the pyrrolo ring with a thieno[2,3-d]pyrimidine core (thiophene instead of pyrrole). Key differences:

  • Substituents: The allyl (prop-2-enyl) group in the thieno analog may enhance reactivity compared to the propyl group in the target compound .
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent, Example 53) features a pyrazolo[3,4-d]pyrimidine core. Differences include:

  • Bioactivity : Pyrazolo-pyrimidines are often explored as kinase inhibitors (e.g., JAK/STAT inhibitors), whereas pyrrolo-pyrimidines may target different pathways.
  • Substituent Complexity : The chromen-4-one and fluorophenyl groups in the pyrazolo analog introduce distinct steric and electronic effects compared to the phenyl and butylphenyl groups in the target compound .

Substituent Analysis

Sulfanyl Acetamide Side Chains

Both the target compound and the thieno[2,3-d]pyrimidine analog share a sulfanyl acetamide side chain. However:

  • The N-(2-methylphenyl) group in the thieno analog vs. N-(4-butylphenyl) in the target compound affects solubility and membrane permeability.
Aromatic and Aliphatic Substituents
  • Fluorophenyl vs. Phenyl : Fluorine substitution (e.g., in the pyrazolo-pyrimidine analog) improves metabolic stability and binding affinity in many drug candidates .
  • Propyl vs. Allyl: The allyl group in the thieno analog introduces unsaturation, which may influence conformational flexibility and metabolic oxidation pathways .
Molecular Weight and Melting Points
Compound Class Core Structure Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrrolo[3,2-d]pyrimidine ~500 (estimated) Not reported
Thieno[2,3-d]pyrimidine Analog Thieno[2,3-d]pyrimidine 379.4 (CAS: 379236-68-7) Not reported
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 589.1 (M++1) 175–178
  • The pyrazolo-pyrimidine analog’s higher molecular weight (589.1 vs. ~500) correlates with its complex substituents (chromen-4-one, fluorophenyl).

Biological Activity

N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and other relevant biological activities based on current research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its complex structure includes a pyrrolopyrimidine core and a sulfanyl group, which are often associated with various biological activities.

Biological Activity Overview

  • Antibacterial Activity :
    • Studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains of bacteria including Salmonella typhi and Bacillus subtilis . The specific activity of N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide against these organisms needs further investigation.
  • Enzyme Inhibition :
    • Compounds containing the pyrrolopyrimidine moiety have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant for potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antioxidant Activity :
    • Preliminary assays suggest that related compounds exhibit antioxidant properties by reducing lipid peroxidation . This could imply a protective role against oxidative stress-related damage in biological systems.

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of compounds similar to N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:

StudyMethodologyKey Findings
Sanchez-Sancho et al. (1998)Synthesis of piperidine derivativesIdentified antibacterial and enzyme inhibitory activities .
Nafeesa et al. (2015)Evaluation of bioactive structuresHighlighted the pharmacological potential of sulfamoyl functionalities .
MDPI (2023)Antioxidant assaysDemonstrated significant anti-lipid peroxidation activity in related compounds .

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